molecular formula C29H36N4O7 B12422140 DBCO-PEG3-oxyamine

DBCO-PEG3-oxyamine

Cat. No.: B12422140
M. Wt: 552.6 g/mol
InChI Key: JRBITMATWRXIQO-UHFFFAOYSA-N
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Description

DBCO-PEG3-oxyamine is a compound used primarily as a linker in the synthesis of antibody-drug conjugates (ADCs). It is a non-cleavable linker containing a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) chain with three units, and an oxyamine group. This compound is widely utilized in click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are bio-orthogonal and do not require a catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG3-oxyamine involves the conjugation of a DBCO group to a PEG chain, followed by the attachment of an oxyamine group. The reaction typically proceeds under mild conditions, often in the presence of a base to facilitate the formation of the desired product. The reaction is highly efficient and selective, making it suitable for various applications in bioconjugation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and reliability of the final product. The compound is typically produced in a controlled environment to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG3-oxyamine primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages. The reaction is highly selective and proceeds rapidly without the need for a catalyst .

Common Reagents and Conditions

The SPAAC reaction involving this compound typically requires azide-containing molecules as reactants. The reaction conditions are mild, often carried out at room temperature or slightly elevated temperatures. The absence of a catalyst makes this reaction suitable for various biological applications .

Major Products Formed

The major product formed from the SPAAC reaction of this compound is a triazole-linked conjugate. This product is highly stable and can be used in various applications, including the synthesis of antibody-drug conjugates and other bioconjugates .

Mechanism of Action

The mechanism of action of DBCO-PEG3-oxyamine involves its participation in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The DBCO group undergoes a cycloaddition reaction with azide-containing molecules, forming a stable triazole linkage. This reaction is highly selective and proceeds rapidly without the need for a catalyst, making it suitable for various biological applications .

Properties

Molecular Formula

C29H36N4O7

Molecular Weight

552.6 g/mol

IUPAC Name

N-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide

InChI

InChI=1S/C29H36N4O7/c30-40-22-28(35)32-14-16-38-18-20-39-19-17-37-15-13-31-27(34)11-12-29(36)33-21-25-7-2-1-5-23(25)9-10-24-6-3-4-8-26(24)33/h1-8H,11-22,30H2,(H,31,34)(H,32,35)

InChI Key

JRBITMATWRXIQO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CON

Origin of Product

United States

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